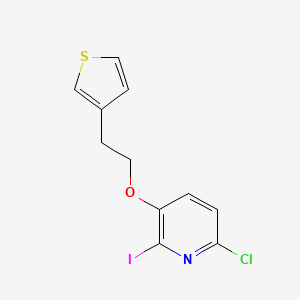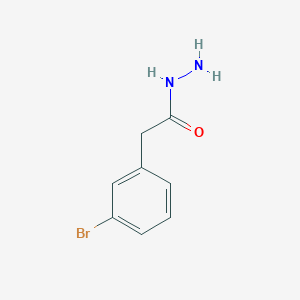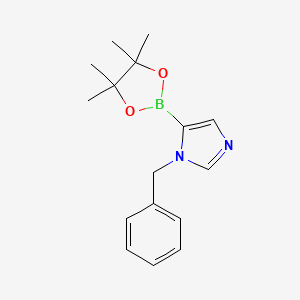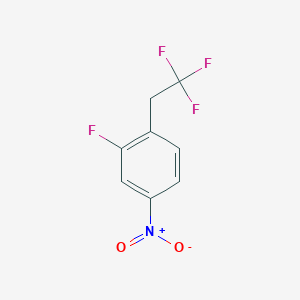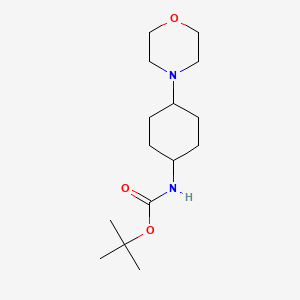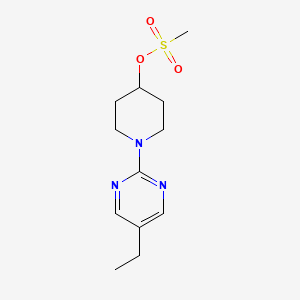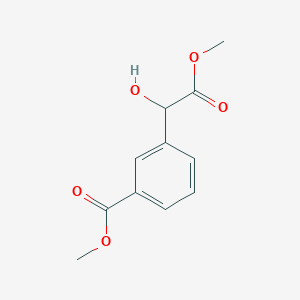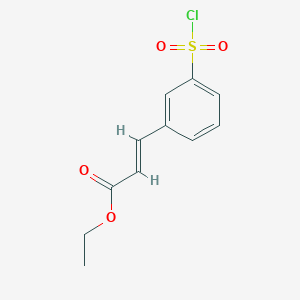
3-(3-Clorosulfonilfenil)acrilato de etilo
Descripción general
Descripción
Ethyl 3-(3-chlorosulfonylphenyl)acrylate is an organic compound with the molecular formula C11H11ClO4S. It is a derivative of acrylic acid and features a chlorosulfonyl group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Aplicaciones Científicas De Investigación
Ethyl 3-(3-chlorosulfonylphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-chlorosulfonylphenyl)acrylate typically involves the esterification of 3-(3-chlorosulfonylphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl 3-(3-chlorosulfonylphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in ethyl 3-(3-chlorosulfonylphenyl)acrylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form ethyl 3-(3-sulfanylphenyl)acrylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Substitution: Ethyl 3-(3-aminosulfonylphenyl)acrylate.
Reduction: Ethyl 3-(3-sulfanylphenyl)acrylate.
Oxidation: Ethyl 3-(3-sulfonylphenyl)acrylate.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-chlorosulfonylphenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparación Con Compuestos Similares
- Ethyl 3-(3-bromosulfonylphenyl)acrylate
- Ethyl 3-(3-iodosulfonylphenyl)acrylate
- Ethyl 3-(3-methylsulfonylphenyl)acrylate
Comparison: Ethyl 3-(3-chlorosulfonylphenyl)acrylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its bromine, iodine, or methyl counterparts. The chlorine atom in the chlorosulfonyl group is more reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions .
Propiedades
IUPAC Name |
ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCZFOLYFRYTK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
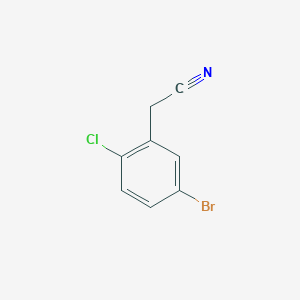
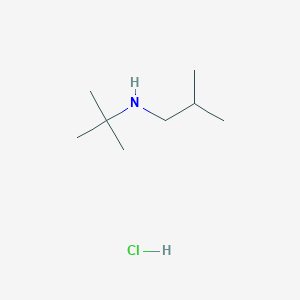
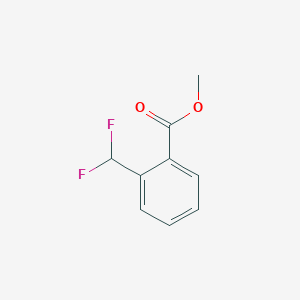
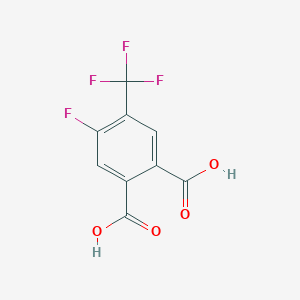
![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)
